molecular formula C16H15N5O4 B2424796 Methyl 4-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate CAS No. 2034353-48-3

Methyl 4-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate

Cat. No.: B2424796
CAS No.: 2034353-48-3
M. Wt: 341.327
InChI Key: TYNKTWYPSFCEKH-UHFFFAOYSA-N
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Description

Methyl 4-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate is a complex organic compound belonging to the class of triazolo[4,3-b]pyridazine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate typically involves multiple steps. One common method includes the reaction of 6-hydrazineyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives with acetic anhydride in glacial acetic acid under reflux conditions at 120°C for 6 hours . The reaction mixture is then poured into ice-cold water to precipitate the product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group or the triazolo ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 4-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4/c1-24-14-8-7-12-18-19-13(21(12)20-14)9-17-15(22)10-3-5-11(6-4-10)16(23)25-2/h3-8H,9H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNKTWYPSFCEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)C3=CC=C(C=C3)C(=O)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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